sodium;octadecyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium octadecyl sulfate, also known as sodium stearyl sulfate, is an anionic surfactant widely used in various industrial and scientific applications. It is a white to light yellow solid that is soluble in water and ethanol. The compound has the chemical formula C18H37NaO4S and a molecular weight of 372.55 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium octadecyl sulfate can be synthesized through the reaction of octadecyl alcohol (stearyl alcohol) with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically involve heating and stirring to ensure complete dissolution and reaction .
Reaction of Octadecyl Alcohol with Sulfur Trioxide:
Neutralization with Sodium Hydroxide:
Industrial Production Methods
In industrial settings, the production of sodium octadecyl sulfate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium octadecyl sulfate primarily undergoes the following types of reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfate group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or alcoholic solutions.
Hydrolysis: This reaction occurs in the presence of water, often under acidic or basic conditions to facilitate the breakdown.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, with hydroxide ions, the product would be octadecyl alcohol.
Hydrolysis: The primary products are octadecyl alcohol and sulfuric acid.
Scientific Research Applications
Sodium octadecyl sulfate has a wide range of applications in scientific research, including:
Mechanism of Action
Sodium octadecyl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of stable emulsions and dispersions. The compound interacts with lipid molecules, disrupting their arrangement and leading to the formation of micelles. This property is particularly useful in applications such as emulsion polymerization and the formulation of personal care products .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another widely used anionic surfactant with a shorter alkyl chain (12 carbon atoms).
Sodium tetradecyl sulfate: Similar to sodium octadecyl sulfate but with a 14-carbon alkyl chain.
Sodium hexadecyl sulfate: Features a 16-carbon alkyl chain, making it slightly less hydrophobic than sodium octadecyl sulfate.
Uniqueness
Sodium octadecyl sulfate is unique due to its longer alkyl chain (18 carbon atoms), which imparts higher hydrophobicity and better emulsifying properties compared to its shorter-chain counterparts. This makes it particularly effective in applications requiring stable emulsions and dispersions .
Properties
IUPAC Name |
sodium;octadecyl sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h2-18H2,1H3,(H,19,20,21);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZBFJYXRGSRGD-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.